((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone

Medicinal Chemistry Regioisomeric Purity Scaffold-Based Screening

((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone (CAS 1448131-18-7; molecular formula C₁₉H₂₀N₂O₃S; molecular weight 356.44 g/mol) is a chiral, enantiomerically defined (1R,5S) small molecule belonging to the 3-sulfonyl-8-azabicyclo[3.2.1]octane chemotype. This bicyclic scaffold – a conformationally constrained tropane isostere – has been validated as a privileged scaffold for enzyme inhibition, most notably as long-chain fatty acid elongase 6 (ELOVL6) inhibitors and more recently as aza-bicyclic cores in aldo-keto reductase (AKR1C3) programs.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1448131-18-7
Cat. No. B2762266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone
CAS1448131-18-7
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H20N2O3S/c22-19(18-8-4-5-11-20-18)21-14-9-10-15(21)13-17(12-14)25(23,24)16-6-2-1-3-7-16/h1-8,11,14-15,17H,9-10,12-13H2
InChIKeyWPVPAPVGHMWXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone (CAS 1448131-18-7): Class, Core Scaffold, and Procurement-Relevant Identity


((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone (CAS 1448131-18-7; molecular formula C₁₉H₂₀N₂O₃S; molecular weight 356.44 g/mol) is a chiral, enantiomerically defined (1R,5S) small molecule belonging to the 3-sulfonyl-8-azabicyclo[3.2.1]octane chemotype . This bicyclic scaffold – a conformationally constrained tropane isostere – has been validated as a privileged scaffold for enzyme inhibition, most notably as long-chain fatty acid elongase 6 (ELOVL6) inhibitors and more recently as aza-bicyclic cores in aldo-keto reductase (AKR1C3) programs [1][2]. The compound is available from specialty chemical suppliers at a typical purity of 95% and is supplied exclusively for non-human research use .

Why the Pyridin-2-yl Methanone Regioisomer of the 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane Scaffold Cannot Be Interchanged with Close Analogs


The 3-sulfonyl-8-azabicyclo[3.2.1]octane chemotype exhibits extreme sensitivity to the nature and regioattachment of the carbonyl-linked heteroaryl moiety at the bridgehead nitrogen. Published structure–activity relationship (SAR) data for ELOVL6 inhibitors within this scaffold class demonstrate that switching the N-8 substituent from a urea/carboxamide to a methanone linker, or altering the pyridine attachment from the 2- to the 3- or 4-position, can shift target potency by over 300-fold [1][2]. Furthermore, computational predictions for the pyridin-4-yl isomer (LogP 2.4; 0 H-bond donors; 4 H-bond acceptors) indicate that even simple positional isomerism alters key physicochemical determinants of permeability, solubility, and off-target promiscuity [3]. Generic substitution within this series – without explicit regioisomeric and linker-type verification – risks selecting a compound with entirely divergent pharmacological and physicochemical behavior.

Quantitative Differentiation Evidence: ((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone vs. Closest Analogs


Regioisomeric Identity: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Methanone Differentiation

The target compound bears the pyridine carbonyl at the 2-position of the pyridine ring, distinguishing it from the pyridin-3-yl isomer (CAS 1797263-14-9) and the pyridin-4-yl isomer. In the related 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor series, the analogous pyridin-4-yl carboxamide derivative (BDBM50293808; CHEMBL539435) exhibited an IC₅₀ > 10,000 nM against human ELOVL6, versus 32 nM for the optimized N-(4-isopropylphenyl) carboxamide analog (BDBM50293790; CHEMBL550828), representing a >312-fold potency differential driven by the N-8 substituent [1]. The methanone linker in the target compound – as opposed to the urea/carboxamide in the published ELOVL6 series – further alters the H-bond acceptor geometry and rotational freedom at the bridgehead nitrogen [2].

Medicinal Chemistry Regioisomeric Purity Scaffold-Based Screening

Physicochemical Property Divergence: Calculated LogP, H-Bond Donor/Acceptor Count, and Rotatable Bond Differences Across Pyridine Regioisomers

Computationally derived properties for the pyridin-4-yl isomer have been reported: LogP = 2.4, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 3 rotatable bonds, topological polar surface area (TPSA) = 75.7 Ų, and sp³ carbon fraction = 0.37 [1]. The pyridin-2-yl isomer differs in the spatial orientation of the pyridine nitrogen lone pair relative to the carbonyl oxygen, which is predicted to alter the LogP, TPSA, and intramolecular H-bonding capacity. This regioisomer-dependent physicochemical shift is relevant because the 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 program required optimization toward orally available inhibitors, and calculated descriptors were used to triage analogs for in vivo pharmacokinetic profiling [2].

Physicochemical Profiling ADME Prediction Lead Optimization

Linker Chemistry Divergence: Methanone vs. Carboxamide/Urea at the N-8 Bridgehead Position

The target compound incorporates a direct carbonyl (methanone) linkage between the 8-azabicyclo[3.2.1]octane bridgehead nitrogen and the pyridin-2-yl ring. This contrasts with the majority of published 3-sulfonyl-8-azabicyclo[3.2.1]octane bioactive molecules, which employ either a carboxamide (–C(=O)–NH–) or urea (–NH–C(=O)–NH–) linker [1][2]. In the ELOVL6 inhibitor series, the carboxamide NH group contributes a hydrogen-bond donor that is absent in the methanone series; this HBD was shown to be critical for potency against ELOVL6, with carboxamide-containing analogs achieving IC₅₀ values as low as 32 nM [2]. The methanone linker eliminates this H-bond donor while retaining the carbonyl H-bond acceptor, creating a distinct pharmacophoric profile that may favor different target classes (e.g., cytochrome P450 isoforms, where methanone-linked azabicyclic inhibitors have been co-crystallized [3]).

Scaffold Hopping Bioisostere Analysis Kinase/Reductase Inhibitor Design

3-Phenylsulfonyl Substitution at Carbon vs. Nitrogen: Impact on AKR1C3 Inhibitory Potential

A structurally related compound, [8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-yl](1H-1,2,3-triazol-4-yl)methanone (US10167293, Example 1), in which the phenylsulfonyl group is attached to the N-8 nitrogen and the core is a 3,8-diazabicyclo scaffold, exhibits potent AKR1C3 inhibition with an IC₅₀ of 3.70 nM [1]. The target compound differs in two key respects: (1) the phenylsulfonyl is C-attached at the 3-position rather than N-attached at the 8-position, and (2) the core is 8-azabicyclo[3.2.1]octane rather than 3,8-diazabicyclo[3.2.1]octane. These structural differences alter both the sulfonyl group's electronic environment (C–SO₂ vs. N–SO₂) and the overall three-dimensional presentation of pharmacophoric elements. Vendor annotations indicate that the target compound 'may inhibit enzymes involved in steroid metabolism, particularly AKR1C3' , though no quantitative IC₅₀ data are publicly available for this specific compound against AKR1C3.

Aldo-Keto Reductase AKR1C3 Inhibition Cancer Metabolism

Enantiomeric Definition: (1R,5S) Absolute Stereochemistry vs. Racemic or Diastereomeric Mixtures

The target compound is specified with absolute (1R,5S) stereochemistry, which defines the endo orientation of the 3-phenylsulfonyl substituent relative to the bicyclic ring system . In the published ELOVL6 inhibitor series, the 3-endo-(phenylsulfonyl) configuration was a critical determinant of potency; the corresponding 3-exo diastereomer and racemic mixtures were consistently less active or inactive [1]. The pyridin-3-yl isomer (CAS 1797263-14-9) is listed without explicit stereochemical designation in its InChI (InChIKey: KBQUOYJACZLPBU-UHFFFAOYSA-N), indicating it may be supplied as a racemic or undefined stereoisomer mixture . This represents a critical procurement distinction: the (1R,5S)-defined compound ensures lot-to-lot stereochemical consistency, whereas undefined or racemic material introduces stereochemical variability that can confound biological assay interpretation.

Chiral Purity Stereochemistry Enantiomer-Specific Pharmacology

Evidence-Backed Research and Industrial Application Scenarios for ((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone (CAS 1448131-18-7)


Regioisomer-Specific Screening in ELOVL6 or Related Fatty Acid Elongase Programs

The 3-sulfonyl-8-azabicyclo[3.2.1]octane scaffold has been pharmacologically validated as an ELOVL6 inhibitory chemotype, with potency exquisitely dependent on the N-8 substituent (32 nM to >10,000 nM range across analogs) [1]. The target compound's pyridin-2-yl methanone substituent represents a structurally distinct N-8 vector not explored in the published ELOVL6 SAR. Researchers seeking to expand the intellectual property space around this scaffold or identify ELOVL6 inhibitors with differentiated physicochemical properties (altered LogP, reduced HBD count) should prioritize this regioisomer over the pyridin-3-yl or pyridin-4-yl variants.

Cytochrome P450 (CYP) Inhibitor Design Using Methanone-Linked Azabicyclic Cores

Methanone-linked 8-azabicyclo[3.2.1]octane scaffolds have been successfully co-crystallized with CYP46A1 (cholesterol 24-hydroxylase), demonstrating the compatibility of this linkage mode with heme-iron coordination in CYP active sites [2]. The phenylsulfonyl group at C-3 provides additional steric bulk and potential for hydrophobic pocket occupancy that is absent in the 3-oxa or unsubstituted analogs. For CYP inhibition programs (CYP46A1, CYP17, CYP11B2, or related), the target compound offers a starting point for structure-based design that combines a validated methanone–heme interaction motif with a tunable C-3 sulfonyl substituent.

AKR1C3 Inhibitor Library Expansion with C-Sulfonyl Chemotypes

Potent AKR1C3 inhibitors based on the diazabicyclo[3.2.1]octane scaffold with N-phenylsulfonyl substitution have been reported (IC₅₀ = 3.70 nM) and patented (US10167293) [3]. The target compound shifts the phenylsulfonyl group from N-8 to C-3 on a mono-aza core, creating a C–SO₂–C linkage rather than an N–SO₂ linkage. This electronic and steric perturbation provides a chemically distinct sub-series for AKR1C3 SAR exploration. Procurement of this compound enables head-to-head comparison with N-sulfonyl analogs to determine whether C-sulfonyl attachment retains or improves AKR1C3 affinity while potentially reducing off-target activity against related aldo-keto reductase isoforms.

Stereochemistry-Dependent Pharmacology Studies Requiring Defined (1R,5S) Configuration

The (1R,5S) absolute configuration of the target compound defines the endo orientation of the 3-phenylsulfonyl group, a stereochemical feature that was essential for biological activity in the ELOVL6 inhibitor series [1]. For academic or industrial laboratories conducting stereochemistry–activity relationship (SSAR) studies, the explicitly defined (1R,5S) stereochemistry eliminates the confounding variable of diastereomeric or enantiomeric mixtures. This compound is therefore suitable as a stereochemically pure reference standard for chiral HPLC method development, for X-ray co-crystallography studies where defined electron density at C-3 is required, and for in vivo pharmacokinetic studies where stereochemistry can influence metabolism and clearance rates.

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